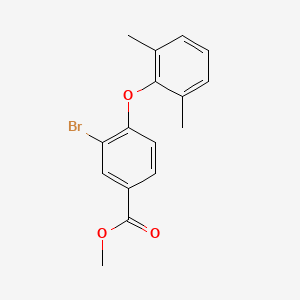
2-Cyano-N,N-diethyl-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N,N-diethyl-3-pyridinecarboxamide is an organic compound with a pyridine ring substituted with a cyano group and a diethylcarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of diethylamine with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N,N-diethyl-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Cyano-N,N-diethyl-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Cyano-N,N-diethyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N,N-diethyl-3-pyridinecarboxamide: Unique due to its specific substitution pattern on the pyridine ring.
2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide: Similar structure but with additional hydroxyl and nitro groups.
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
97483-76-6 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-cyano-N,N-diethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O/c1-3-14(4-2)11(15)9-6-5-7-13-10(9)8-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
JBIAQVOLHIJXAJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)
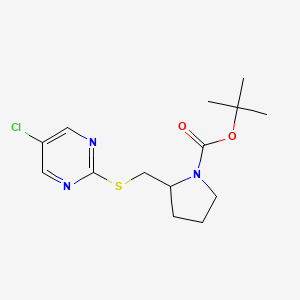

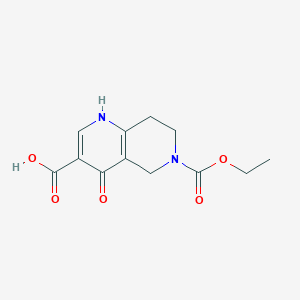
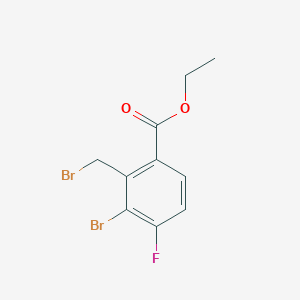
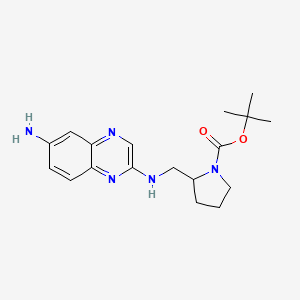
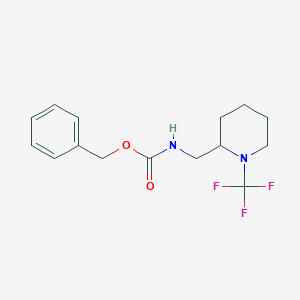
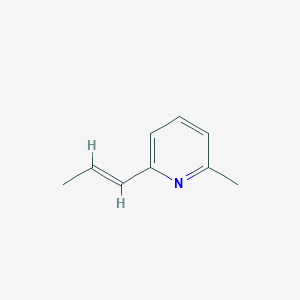

![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
